molecular formula C16H18N2O6S2 B2373711 N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide CAS No. 2097894-13-6

N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

Cat. No.: B2373711
CAS No.: 2097894-13-6
M. Wt: 398.45
InChI Key: HHMCRLIJZFATTL-UHFFFAOYSA-N
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Description

N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a compound with complex molecular architecture, encompassing a variety of functional groups. Its unique structure makes it an interesting subject of study in multiple scientific disciplines, ranging from organic chemistry to pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves a multi-step process:

  • Starting Materials: : The synthesis begins with commercially available reagents such as 3-methyl-1,3-benzoxazole and thiophene-3-carbaldehyde.

  • Intermediate Formation: : Key intermediates are formed through nucleophilic substitution reactions and oxidation-reduction sequences.

  • Final Coupling: : The final product is obtained by coupling the intermediate with 2-(2-hydroxyethoxy)ethylamine under controlled conditions, typically in the presence of a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods

On an industrial scale, the synthesis would follow a similar route, but with optimizations for efficiency, yield, and cost-effectiveness. Automated reactors and continuous flow processes can be employed to maintain the required reaction conditions consistently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: : The oxo group on the benzoxazole ring can be reduced to a hydroxyl group.

  • Substitution: : Electrophilic substitution can occur on the thiophene ring, while nucleophilic substitution can happen at the sulfonamide group.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are typically used.

  • Reducing Agents: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common choices.

  • Substitution Reagents: : Various halogenating agents and nucleophiles depending on the desired substitution.

Major Products

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Conversion to hydroxy-derivatives.

  • Substitution: : Various substituted benzoxazole or thiophene derivatives.

Scientific Research Applications

Chemistry

N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is used as a precursor in the synthesis of more complex organic molecules.

Biology

In biology, it can serve as a probe for studying enzyme-substrate interactions due to its multiple functional groups.

Medicine

Medically, it shows promise in the development of novel therapeutic agents, particularly in targeting enzymes involved in specific diseases.

Industry

Industrial applications might include its use as an intermediate in the production of polymers or specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit or activate specific enzymes. The thiophene and benzoxazole moieties contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide

  • N-(2-(2-hydroxyethoxy)ethyl)-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide

Uniqueness

What sets N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide apart is the presence of the thiophene ring, which adds a different dimension to its chemical reactivity and biological interactions, making it a valuable compound for diverse scientific research.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6S2/c1-18-13-8-12(2-3-14(13)24-16(18)20)26(21,22)17-9-15(23-6-5-19)11-4-7-25-10-11/h2-4,7-8,10,15,17,19H,5-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMCRLIJZFATTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(C3=CSC=C3)OCCO)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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